molecular formula C19H14ClF2NS B8531467 2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}-5-methylpyridine CAS No. 558462-72-9

2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}-5-methylpyridine

Cat. No.: B8531467
CAS No.: 558462-72-9
M. Wt: 361.8 g/mol
InChI Key: KGJORCRSFHOGND-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)sulfanyl](2,5-difluorophenyl)methyl}-5-methylpyridine is a useful research compound. Its molecular formula is C19H14ClF2NS and its molecular weight is 361.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

558462-72-9

Molecular Formula

C19H14ClF2NS

Molecular Weight

361.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfanyl-(2,5-difluorophenyl)methyl]-5-methylpyridine

InChI

InChI=1S/C19H14ClF2NS/c1-12-2-9-18(23-11-12)19(16-10-14(21)5-8-17(16)22)24-15-6-3-13(20)4-7-15/h2-11,19H,1H3

InChI Key

KGJORCRSFHOGND-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)C(C2=C(C=CC(=C2)F)F)SC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2-[(2,5-difluorophenyl)-hydroxymethyl]-5-methylpyridine (125 mg, 0.53 mmol) obtained in Referential Example 5 was dissolved in thionyl chloride (1.0 ml). To the resulting solution was added a catalytic amount of dimethylformamide. The resulting mixture was stirred for 14 hours. The reaction mixture was concentrated under reduced pressure. Dioxane was added to the residue, followed by further concentration. The residue was dissolved in dimethylformamide (5 ml). To the resulting solution were added 4-chlorobenzenethiol (115 mg, 0.80 mmol) and potassium carbonate (438 mg, 3.18 mmol) under a nitrogen atmosphere. The resulting mixture was stirred at 50° C. for 1 hour. After the reaction mixture was cooled to room temperature, diethyl ether (50 ml) was added thereto. The resulting mixture was washed with water and brine. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel chromatography (hexane:ethyl acetate=10:1) to give the title compound (120 mg, 66%) as an oil.
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
115 mg
Type
reactant
Reaction Step Three
Quantity
438 mg
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
66%

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